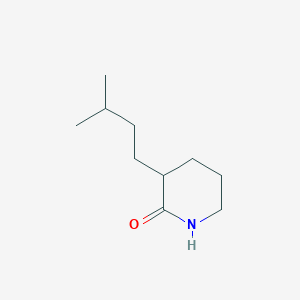

3-(3-Methylbutyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylbutyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8(2)5-6-9-4-3-7-11-10(9)12/h8-9H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWFITDWOHZDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperidin 2 One Lactam Core: a Privileged Scaffold

The piperidin-2-one, also known as δ-valerolactam, is a six-membered cyclic amide, or lactam. nih.govebi.ac.uk This structural motif is a cornerstone in a multitude of chemical entities, from natural products to synthetic polymers. nih.govwikipedia.org Its significance stems from several key attributes:

Biological Relevance: The piperidin-2-one ring is present in various naturally occurring compounds and serves as a crucial intermediate in the synthesis of advanced pharmaceuticals. nih.govinnospk.com For instance, it is a building block for the anticoagulant drug Apixaban. innospk.com The parent compound, 2-piperidone (B129406), has been found in organisms like Streptomyces antioxidans and is known to act as an inhibitor for the enzyme L-glutamate gamma-semialdehyde dehydrogenase. nih.govnih.gov

Synthetic Versatility: The lactam functionality within the piperidin-2-one structure offers a reactive site for various chemical transformations, including nucleophilic additions and ring-opening reactions. innospk.com This makes it an ideal starting point for constructing more complex molecular architectures.

Polymer Science: As a monomer, piperidin-2-one can undergo polymerization to form nylon 5, a type of polyamide, highlighting its utility in materials science. wikipedia.org

The combination of its inherent biological relevance and synthetic tractability has established the piperidin-2-one core as a "privileged scaffold" in medicinal chemistry and beyond.

The 3 Substituted Piperidin 2 One Scaffold: a Gateway to Diversity

Introducing a substituent at the 3-position of the piperidin-2-one ring dramatically expands its chemical and functional diversity. This specific substitution pattern is of high interest in drug discovery for several reasons:

Introduction of Chirality: Substitution at the 3-position typically creates a chiral center. The stereochemistry of a molecule is often critical for its biological activity, as different enantiomers can exhibit vastly different interactions with chiral biological targets like proteins and enzymes. thieme-connect.com The ability to control this stereocenter is a key aspect of modern asymmetric synthesis. researchgate.net

Modulation of Properties: The nature of the substituent at the 3-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. thieme-connect.com Research has shown that even small changes, like adding a methyl group, can significantly alter a compound's biological and pharmacokinetic profiles. thieme-connect.comresearchgate.net

Vector for Further Functionalization: The 3-position serves as a handle to introduce a wide variety of functional groups, allowing chemists to fine-tune the molecule's properties to achieve a desired biological effect. Studies on 3-substituted piperidines have demonstrated their potential in developing treatments for conditions ranging from cancer to neurodegenerative diseases. researchgate.netnih.gov For example, research into senescence-inducing molecules for antimelanoma activity highlighted the importance of the 1,3-substituent pattern on a piperidine (B6355638) moiety for improving potency. thieme-connect.com

The 3 Methylbutyl Moiety: a Common Lipophilic Group

The 3-methylbutyl group, commonly known as the isoamyl or isopentyl group, is a simple alkyl chain frequently encountered in bioactive molecules. Its primary contribution to a molecule's character is its lipophilicity (fat-solubility).

The inclusion of lipophilic groups like the 3-methylbutyl moiety is a common strategy in medicinal chemistry to:

Enhance Membrane Permeability: By increasing a molecule's lipid-like character, this group can facilitate its passage through cellular membranes to reach intracellular targets.

Modulate Binding Interactions: The non-polar nature of the alkyl chain can lead to favorable hydrophobic or van der Waals interactions within the binding pockets of target proteins, potentially increasing potency. nih.gov

While the 3-methylbutyl group itself is a common structural unit, its specific attachment to the 3-position of a piperidin-2-one ring creates a unique entity whose properties are a composite of its parts.

Research Landscape and Knowledge Gaps

Foundational Strategies for Piperidin-2-one Ring Construction

The formation of the core piperidin-2-one ring, a δ-lactam, is a critical first step in the synthesis of the target compound. Several classical and modern synthetic methods are employed for this purpose.

Cyclization Reactions for Lactam Formation

Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of lactams. This typically involves the formation of an amide bond within a linear precursor containing a terminal amine and a carboxylic acid derivative. For instance, the cyclization of 5-aminocaproic acid or its esters can be induced under thermal conditions or with the aid of coupling agents to form δ-valerolactam (the parent piperidin-2-one).

Another powerful cyclization method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. While this method is more commonly used for the synthesis of piperidin-4-ones, modifications can allow for the formation of the piperidin-2-one scaffold.

The aza-Michael addition reaction also serves as a valuable tool for piperidin-2-one synthesis. This reaction involves the conjugate addition of an amine to an α,β-unsaturated ester. Intramolecular versions of this reaction, where the amine and the unsaturated ester are part of the same molecule, lead directly to the formation of the piperidin-2-one ring. researchgate.netrsc.orgrsc.org

Ring Expansion Methodologies

Ring expansion reactions offer an alternative route to the piperidin-2-one skeleton. A common example is the Beckmann rearrangement of a cyclopentanone (B42830) oxime. Under acidic conditions, the oxime rearranges to form the corresponding δ-lactam. This method allows for the conversion of readily available five-membered rings into the desired six-membered lactam.

Catalytic Hydrogenation and Reduction of Pyridine-Based Precursors

The catalytic hydrogenation of pyridine (B92270) derivatives provides a direct pathway to the saturated piperidine (B6355638) ring. For the synthesis of piperidin-2-ones, the corresponding 2-pyridone can be subjected to catalytic hydrogenation. A variety of catalysts, including platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are effective for this transformation. williams.edu The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of catalyst and reaction conditions can be crucial to achieve high yields and selectivity, especially when other reducible functional groups are present in the molecule. For instance, the hydrogenation of substituted pyridines with PtO2 in glacial acetic acid has been reported to be an effective method. williams.edu

Regioselective and Stereoselective Introduction of the 3-(3-Methylbutyl) Side Chain

Once the piperidin-2-one ring is formed, the next critical step is the introduction of the 3-methylbutyl (isopentyl) side chain at the C3 position. This requires methods that are both regioselective, targeting the correct carbon atom, and in many cases, stereoselective, to control the three-dimensional arrangement of the newly formed chiral center.

Alkylation and Functionalization at the C3 Position

The most direct method for introducing the 3-methylbutyl group is through the alkylation of a piperidin-2-one enolate. The process involves the deprotonation of the α-carbon to the carbonyl group (C3) using a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a reactive enolate. This enolate is then treated with an appropriate electrophile, such as 1-bromo-3-methylbutane (B150244) (isoamyl bromide), to form the C-C bond at the C3 position. The regioselectivity of this reaction is generally high due to the increased acidity of the α-protons.

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

| N-protected piperidin-2-one | LDA | 1-bromo-3-methylbutane | N-protected this compound | Moderate to Good | General Method |

| δ-Valerolactam | 2 eq. Strong Base | 1-bromo-3-methylbutane | This compound | Variable | General Method |

This table presents a generalized representation of the alkylation reaction. Actual yields can vary significantly based on the specific N-protecting group, base, solvent, and reaction conditions used.

Chiral Auxiliary and Asymmetric Synthesis Approaches

To control the stereochemistry at the C3 position, asymmetric synthesis strategies are employed. A common and effective approach involves the use of a chiral auxiliary. The chiral auxiliary is a chiral molecule that is temporarily attached to the piperidin-2-one, typically at the nitrogen atom, to direct the alkylation to one of the two faces of the enolate, leading to a diastereomeric excess of one stereoisomer. After the alkylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched 3-substituted piperidin-2-one.

A well-established example is the use of Evans oxazolidinone auxiliaries. The N-acylated oxazolidinone can be deprotonated to form a chelated Z-enolate, which then reacts with an alkyl halide from the less hindered face, leading to high diastereoselectivity. williams.edu

Another approach involves the use of chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. The condensation of such an auxiliary with a suitable precursor forms a bicyclic lactam system. Deprotonation and subsequent alkylation of this system can proceed with high stereoselectivity. The choice of the chiral auxiliary and the reaction conditions, including the base and solvent, are critical for achieving high diastereomeric excess. nih.gov

| Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Excess (de %) | Reference |

| Evans Oxazolidinone | NaHMDS | Allyl Iodide | >98 | williams.edu |

| (R)-Phenylglycinol | LDA | Methyl Iodide | High | nih.gov |

| (S)-1-Phenylethylamine | - | (via cyclization and reduction) | High | Diastereoselective Synthesis of Chiral Methyl 2-Piperidin-2-ylpropanoates |

This table illustrates the high diastereoselectivities achievable with chiral auxiliaries in the alkylation of related systems. The specific de for the introduction of a 3-methylbutyl group would require experimental verification.

Reductive amination of a suitably substituted γ-ketoacid or its ester can also be employed for the enantioselective synthesis of 3-alkyl-piperidin-2-ones. This method involves the condensation of the keto-acid with a chiral amine, followed by reduction of the resulting imine or enamine, and subsequent cyclization to the lactam. The stereochemistry is controlled by the chiral amine and the reduction conditions. rsc.orgrsc.org

Advanced Synthetic Protocols for this compound Derivatives

The synthesis of derivatives of this compound often requires advanced protocols that allow for precise modification of the piperidin-2-one core. These methods are crucial for creating libraries of compounds for various research applications.

Cross-Coupling Reactions in Piperidin-2-one Functionalization

Cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the piperidin-2-one framework. nih.gov Palladium- and rhodium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions have been successfully employed for the α-functionalization of piperidines. researchgate.net For instance, α-hydroxy-β-lactams can serve as precursors that, in the presence of a palladium catalyst and an aryl halide, lead to the formation of α-arylated piperidines. researchgate.net This approach is noted for its mild conditions and stereospecificity. researchgate.net Another strategy involves the photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes, which proceeds with high diastereoselectivity. acs.org

Rhodium catalysts have also proven effective. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, can couple arylboronic acids with a dihydropyridine (B1217469) derivative to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org These intermediates are valuable precursors for a variety of enantioenriched 3-substituted piperidines. acs.org

| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(0) Complex | Negishi Coupling | Piperidinyl Iodide, Organozinc Reagent | Formation of 4-aryl piperidines from organozinc intermediates. | youtube.com |

| Palladium(II) Acetate (B1210297) / Ligand | α-Arylation | α-Hydroxy-β-lactam, Aryl Halide | Mild, stereospecific functionalization at the α-position. | researchgate.net |

| Rhodium(I) / Chiral Ligand | Asymmetric Reductive Heck | Arylboronic Acid, Dihydropyridine | High enantioselectivity in the synthesis of 3-substituted tetrahydropyridines. | acs.org |

| Iridium Photocatalyst | Photoredox C-H Arylation | Substituted Piperidine, Cyano(hetero)arene | High diastereoselectivity via a thermodynamic epimerization process. | acs.org |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are highly efficient strategies for constructing complex heterocyclic systems like piperidin-2-ones from simple precursors in a single step. nih.gov These reactions are advantageous due to their operational simplicity, reduction in the number of synthetic stages, and often environmentally friendly nature. nih.govhse.ru

A notable example is the Petrenko-Kritschenko piperidone synthesis, an MCR that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine to form the piperidone ring. jocpr.com More recent developments include four-component reactions for the stereoselective synthesis of highly substituted piperidin-2-one derivatives. hse.ru For instance, the reaction of dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) halogenides, and ammonium (B1175870) acetate can yield complex (4,6-diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halogenides as single diastereomers. hse.ru This process involves a domino sequence of Michael addition, Mannich reaction, and cyclization. hse.ru

Cascade reactions, which involve a series of intramolecular transformations, are also employed. A radical-ionic cascade process has been used to assemble fused piperidinone systems (azabicyclo[4.3.0]nonanes) from chiral allylsilanes. This sequence includes the addition of an α-iodoester, a 5-exo-trig cyclization, and a final lactamization step to afford the piperidinone structure with high stereocontrol. nih.gov

| Reaction Name | Type | Key Reactants | Product | Reference |

|---|---|---|---|---|

| Petrenko-Kritschenko Synthesis | Multi-Component Reaction | Alkyl-1,3-acetonedicarboxylate, Aldehyde, Amine | 4-Piperidones | jocpr.com |

| Four-Component Stereoselective Synthesis | Multi-Component Reaction | Dicyano-olefin, Aromatic aldehyde, Pyridinium halogenide, Ammonium acetate | Polysubstituted Piperidin-2-ones | hse.ru |

| Radical-Ionic Cascade | Cascade Transformation | Chiral allylsilane with oxime, α-Iodoester | Fused Piperidinones (Azabicyclo[4.3.0]nonanes) | nih.gov |

Isolation and Chemical Identification Procedures in Synthetic Pathways

Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to confirm the structure and purity of the final products.

Isolation and Purification: The primary methods for isolating piperidin-2-one derivatives from reaction mixtures are column chromatography and recrystallization.

Flash Chromatography: This technique is widely used for the separation of complex mixtures. For example, diastereomers of N-protected 3-methylpiperidin-2-one, which can be difficult to separate, have been successfully isolated using flash chromatography with solvent systems like ethyl acetate and petroleum ether. researchgate.net

Recrystallization: For solid compounds, recrystallization is a common and effective method for purification. Solvents such as ethanol (B145695) or methanol/water mixtures are often used to obtain crystalline products of high purity. mdpi.com In some efficient MCRs, the product precipitates directly from the reaction mixture and can be isolated by simple filtration, avoiding the need for chromatography. hse.ru

Chemical Identification: A combination of spectroscopic techniques is employed to unambiguously determine the chemical structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule. For instance, the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate related to piperidines, was confirmed using ¹H NMR and ¹³C NMR. researchgate.net Specific NMR analyses can also distinguish between cis and trans isomers of substituted piperazine-2,5-diones, a related class of compounds. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For piperidin-2-ones, the characteristic absorption band for the lactam carbonyl (C=O) group is a key diagnostic peak. mdpi.comresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides the definitive absolute configuration and solid-state conformation of the molecule. This technique was used to determine the absolute configuration of a diastereomer of N-protected 3-methylpiperidin-2-one. researchgate.net

Reactivity Profiles of the Piperidin-2-one Lactam Core

The six-membered δ-lactam ring of piperidin-2-one is a versatile functional group, susceptible to a variety of chemical transformations.

The amide bond within the piperidin-2-one ring is subject to hydrolysis, particularly under acidic or basic conditions, which would lead to the corresponding 5-amino-7-methyl-octanoic acid. The rate of this ring-opening is influenced by factors such as pH and temperature. Studies on the hydrolysis of various lactams have shown that the stability of the ring can vary significantly with its size. For instance, δ-valerolactam exhibits a surprising reactivity comparable to that of the more strained β-propiolactam under basic conditions. nih.gov The hydrolytic stability of this compound is a critical parameter, especially in the context of developing derivatives with potential biological applications, as it determines the compound's persistence in aqueous environments.

Kinetic studies on the hydrolysis of related alkyl lactates have demonstrated an autocatalytic effect, where the carboxylic acid product catalyzes the hydrolysis of the remaining ester. chemrxiv.orgacs.org A similar phenomenon could be anticipated for the hydrolysis of this compound, where the resulting amino acid could influence the reaction rate.

The carbonyl group of the lactam is a key site for chemical modification. Reduction of the carbonyl group in piperidin-2-one derivatives can be achieved using various reducing agents, such as lithium aluminum hydride, to yield the corresponding substituted piperidines. This transformation is fundamental for converting the lactam into a fully saturated heterocyclic system, which often exhibits distinct biological properties.

Furthermore, the carbonyl group can participate in reactions with organometallic reagents. For example, Grignard reagents can add to the carbonyl carbon, leading to ring-opened keto-amines or, under certain conditions, tertiary alcohols after subsequent reduction.

The nitrogen atom of the piperidin-2-one ring, being a secondary amide, can undergo a variety of substitution reactions. N-alkylation is a common strategy to introduce diverse functional groups. researchgate.net This can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions. Common bases for this transformation include sodium hydride and potassium carbonate. researchgate.net

N-acylation, the introduction of an acyl group onto the nitrogen atom, is another important derivatization. This can be accomplished using acyl chlorides or anhydrides. N-acylated derivatives often exhibit altered solubility and electronic properties compared to the parent lactam.

Chemical Modifications of the 3-(3-Methylbutyl) Side Chain

While the isopentyl group is relatively inert, advanced synthetic methods allow for its functionalization. Radical-mediated C-H activation or oxidation could potentially introduce hydroxyl or other functional groups at various positions along the alkyl chain, albeit with challenges in regioselectivity. nih.gov For instance, oxidation of methylpiperidine derivatives has been shown to yield a mixture of lactams, indicating that C-H bonds at different positions can be susceptible to reaction. researchgate.net

Such functional group interconversions would dramatically increase the chemical space accessible from this compound, allowing for the introduction of polar groups that could modulate properties like solubility and biological target interactions.

The synthesis of isomers and homologues of the 3-(3-methylbutyl) substituent provides a means to systematically probe the influence of the side chain's structure on the molecule's properties. The synthesis of various 3-alkyl-substituted piperidin-2-ones can be achieved through the alkylation of a pre-formed piperidin-2-one enolate or through multi-component reactions. nih.govresearchgate.net For example, the Petrenko-Kritschenko piperidone synthesis allows for the construction of the piperidone ring with a pre-installed substituent at the 3-position. jocpr.com

The exploration of homologous series, such as those with shorter or longer alkyl chains, or branched isomers like isobutyl or neopentyl groups, can provide valuable structure-activity relationship (SAR) data in medicinal chemistry programs.

Rational Design and Synthesis of Novel this compound Analogs

The rational design of analogs of this compound involves a targeted approach to synthesis, guided by an understanding of the chemical properties that influence biological function. The primary point for derivatization is the alkyl side chain at the C3 position of the piperidin-2-one ring. The synthesis of such 3-substituted piperidin-2-ones can be achieved through various methods, a common one being the alkylation of a piperidin-2-one enolate. For instance, the asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, was accomplished by alkylating the corresponding piperidin-2-one precursor with s-BuLi, demonstrating that the C3 position is amenable to the introduction of alkyl groups. researchgate.net

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance desired characteristics without drastically altering the chemical structure. wikipedia.org This technique is employed to improve efficacy, reduce toxicity, or optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. wikipedia.orgacs.orgbenthamscience.com

For the this compound scaffold, the isoamyl (3-methylbutyl) side chain is a key target for bioisosteric replacement. This lipophilic group can be systematically replaced with other moieties to probe the steric and electronic requirements of the binding site. The chemical implications of these replacements are significant, affecting properties like lipophilicity, metabolic stability, and hydrogen bonding capacity. scripps.edu

Table 1: Potential Bioisosteric Replacements for the 3-Methylbutyl Group and Their Chemical Implications

| Original Group | Bioisosteric Replacement | Key Chemical Implications |

|---|---|---|

| 3-Methylbutyl (isoamyl) | Cyclopentylmethyl | Introduces conformational restriction; may improve metabolic stability. |

| 3-Methylbutyl (isoamyl) | Phenyl | Introduces aromaticity; potential for π-π stacking interactions. |

| 3-Methylbutyl (isoamyl) | Thienylmethyl | Introduces a heteroaromatic ring; alters electronic distribution and potential for hydrogen bonding. wikipedia.org |

| 3-Methylbutyl (isoamyl) | Trifluoromethylalkyl | Increases lipophilicity and metabolic stability by blocking oxidative metabolism. scripps.educambridgemedchemconsulting.com |

The synthesis of these analogs would require specific strategies. For example, introducing a cyclopentylmethyl group would involve alkylating the piperidin-2-one enolate with cyclopentylmethyl bromide. The introduction of aryl or heteroaryl groups could be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, on a suitably functionalized piperidin-2-one precursor.

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity. nih.govnih.gov This approach is used to discover novel chemotypes with improved properties or to circumvent existing patents. nih.govnih.gov

Starting from this compound, a lactam, several scaffold hops are chemically feasible. The goal is to identify new core structures that maintain a similar vector projection of the 3-methylbutyl side chain and the lactam's hydrogen bond donor (N-H) and acceptor (C=O) features. nih.gov

Table 2: Scaffold Hopping Strategies from the Piperidin-2-one Core

| Original Scaffold | Hopped Scaffold | Key Chemical Transformation | Rationale |

|---|---|---|---|

| Piperidin-2-one | Pyrrolidin-2-one | Ring contraction | Probes the importance of ring size for activity. |

| Piperidin-2-one | Caprolactam | Ring expansion | Assesses tolerance for a larger ring system. |

| Piperidin-2-one | Acyclic amide | Ring opening | Increases flexibility; can improve solubility. nih.gov |

Structure-Activity Relationship (SAR) Studies from a Synthetic Chemistry Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. drugdesign.orgcollaborativedrug.com From a synthetic chemistry viewpoint, SAR is an iterative process of designing, synthesizing, and testing analogs to build a comprehensive understanding of the pharmacophore.

For this compound, a systematic SAR exploration would involve synthesizing a library of analogs with modifications at three key positions:

The C3-Alkyl Side Chain: The length, branching, and lipophilicity of the alkyl chain can be varied. For example, synthesizing analogs with shorter (e.g., propyl) or longer (e.g., hexyl) chains, or introducing cyclic structures (e.g., cyclohexylmethyl) can reveal the optimal size and shape for the binding pocket. The synthesis of such analogs typically involves the alkylation of the piperidin-2-one core. researchgate.net

The Piperidin-2-one Ring: Modifications to the ring itself, such as altering ring size (as in scaffold hopping) or introducing substituents at other positions (e.g., C4, C5, C6), can provide insights into the required geometry. For example, the synthesis of 4-substituted piperidines can be achieved through various methods, including the alkylation of enamines derived from 4-methylpyridine. youtube.com

The Lactam Moiety: The N-H and C=O groups of the lactam are critical for hydrogen bonding. N-alkylation or N-acylation would determine the importance of the hydrogen bond donor. Replacing the lactam oxygen with sulfur (to form a thiolactam) would probe the role of the hydrogen bond acceptor.

Table 3: Example SAR Study on the C3-Side Chain of 3-Substituted Piperidin-2-ones

| Compound | R-Group at C3 | Synthetic Strategy | Hypothetical Activity | SAR Interpretation |

|---|---|---|---|---|

| Reference | 3-Methylbutyl | Alkylation with 1-bromo-3-methylbutane | Active | Baseline activity established. |

| Analog 1 | n-Butyl | Alkylation with 1-bromobutane | Less Active | Indicates a preference for a branched or specific chain conformation. |

| Analog 2 | Cyclohexylmethyl | Alkylation with bromomethylcyclohexane | More Active | Suggests a larger, more rigid hydrophobic group is favorable. |

| Analog 3 | Benzyl (B1604629) | Alkylation with benzyl bromide | Inactive | Suggests an aromatic ring is not tolerated or that π-stacking is detrimental. |

The results from such a systematic synthetic and testing campaign allow chemists to build a model of the pharmacophore. For instance, if Analog 2 shows higher activity, it suggests the target's binding pocket has a large, hydrophobic region that can accommodate a bulky, rigid group better than a flexible alkyl chain. drugdesign.org This knowledge then guides the design of the next generation of more potent and selective compounds. collaborativedrug.com

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and understanding the bonding within this compound. By combining Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy, a detailed picture of its molecular framework can be constructed.

NMR spectroscopy provides crucial information about the carbon-hydrogen framework of this compound. While specific experimental data for this exact compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of the parent compound, piperidin-2-one, and related 3-substituted derivatives. nih.govchemicalbook.comhmdb.ca

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidinone ring and the 3-methylbutyl side chain. The protons on the carbon adjacent to the carbonyl group (C3) and the nitrogen atom (C6) would appear at characteristic chemical shifts. The isobutyl group protons would present a complex splitting pattern, including a doublet for the two terminal methyl groups.

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon (C2), which is expected to be the most downfield signal. The carbons of the piperidinone ring and the 3-methylbutyl side chain will have distinct chemical shifts, which can be assigned based on their chemical environment and by comparison with known spectra of similar compounds. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~175 |

| C3 (CH) | ~2.5-2.8 | ~40-45 |

| C4 (CH₂) | ~1.8-2.0 | ~25-30 |

| C5 (CH₂) | ~1.7-1.9 | ~20-25 |

| C6 (CH₂) | ~3.2-3.4 | ~40-45 |

| N-H | ~7.5-8.0 | - |

| C1' (CH₂) | ~1.4-1.6 | ~35-40 |

| C2' (CH₂) | ~1.2-1.4 | ~28-33 |

| C3' (CH) | ~1.6-1.8 | ~25-30 |

| C4' (CH₃) | ~0.9 | ~22 |

| C5' (CH₃) | ~0.9 | ~22 |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. The nominal molecular weight of this compound (C₁₀H₁₉NO) is approximately 169.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 169.

The fragmentation pattern would likely involve the loss of the 3-methylbutyl side chain, leading to a prominent peak corresponding to the piperidin-2-one cation. Other characteristic fragments would arise from the cleavage of the piperidinone ring. Analysis of the fragmentation of related compounds like 3-methylpiperidine (B147322) and 2-butanone, 3-methyl- can aid in interpreting the mass spectrum. nist.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 169 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₄H₉]⁺ (Loss of the isobutyl group) |

| 99 | [C₅H₉NO]⁺ (Piperidin-2-one cation) |

| 84 | [C₅H₁₀N]⁺ |

| 71 | [C₄H₉]⁺ (Isobutyl cation) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The relative intensities of these peaks would depend on the ionization energy.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. nih.gov For this compound, the most characteristic vibrational band is the C=O stretching of the lactam ring, which is expected to appear in the IR spectrum around 1650-1680 cm⁻¹. researchgate.netacs.org The N-H stretching vibration will be observed as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic chain and the ring will appear around 2850-3000 cm⁻¹. acs.org

Raman spectroscopy provides complementary information. nih.gov The C=O stretch is also Raman active. The symmetric C-C stretching and ring breathing modes of the piperidinone ring are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3200-3400 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (Lactam) | 1650-1680 | IR, Raman |

| N-H Bend | 1550-1650 | IR |

| CH₂ Bend (Scissoring) | 1450-1470 | IR, Raman |

Quantum Chemical Calculations and Theoretical Studies

Theoretical calculations provide a deeper understanding of the electronic structure, stability, and conformational preferences of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts. These calculated parameters can then be compared with experimental data for validation. researchgate.net The distribution of electron density and the nature of the chemical bonds, particularly the partial double bond character of the amide C-N bond, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons, acting as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a molecule is more reactive. aimspress.com

For this compound, the electronic landscape is defined by its constituent functional groups. The piperidin-2-one ring contains a lactam (a cyclic amide), and the 3-position is substituted with an isopentyl (3-methylbutyl) group. Computational studies on similar heterocyclic structures using Density Functional Theory (DFT) provide a framework for predicting the FMO characteristics of this specific compound. aimspress.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Primary Location | Implied Reactivity |

| HOMO | Nitrogen and Oxygen atoms of the lactam | Nucleophilic sites, prone to reaction with electrophiles (e.g., protonation). youtube.com |

| LUMO | Carbonyl carbon atom | Electrophilic site, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of kinetic stability and potential reactivity. |

This table is generated based on the principles of FMO theory and data from analogous molecular structures.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a powerful visual guide to the relative polarity and chemical reactivity of different regions of a molecule. researchgate.net The MEP map uses a color scale to denote areas of varying potential: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow areas represent regions of near-zero or neutral potential. researchgate.net

For this compound, an MEP map would highlight distinct reactive zones:

Negative Potential (Red): The most intense red region would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the most probable location for electrophilic attack. nih.gov

Positive Potential (Blue): A significant blue region would be found around the amide hydrogen (N-H), making it a primary site for hydrogen bond donation and interaction with nucleophiles.

Neutral Potential (Green/Yellow): The 3-methylbutyl substituent and the aliphatic portions of the piperidine ring would appear largely green or yellow, indicating their nonpolar, hydrophobic character.

This mapping allows for the prediction of how the molecule will interact with other species. For instance, in a biological context, the carbonyl oxygen and amide hydrogen would be key points for forming hydrogen bonds with receptor sites. The hydrophobic alkyl chain could engage in van der Waals interactions within a nonpolar binding pocket. nih.gov

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Predicted MEP Color | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Strong Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. nih.gov |

| Amide Hydrogen (N-H) | Strong Positive (Blue) | Site for nucleophilic interaction and hydrogen bond donation. |

| 3-Methylbutyl Group | Neutral (Green/Yellow) | Hydrophobic interactions, van der Waals forces. |

| Piperidine Ring (CH2 groups) | Neutral (Green/Yellow) | Contributes to the overall steric profile and hydrophobic character. |

This table is generated based on the established principles of MEP analysis. researchgate.netuni-muenchen.de

Molecular Modeling and Dynamics Simulations

Ligand-Target Interaction Prediction for Piperidin-2-one Scaffolds

The piperidine ring is a prevalent structural motif in many pharmaceuticals and natural products. acs.orgnih.gov Consequently, piperidin-2-one scaffolds are of significant interest in drug design for their ability to form specific interactions with biological targets. nih.gov Computational techniques such as molecular docking are employed to predict and analyze how these scaffolds bind to the active sites of proteins like enzymes and receptors. nih.govnih.gov

Molecular docking simulations of piperidin-2-one derivatives with various biological targets, such as HIV-1 protease and acetylcholinesterase, reveal common binding patterns. nih.govresearchgate.net Key interactions typically involve:

Hydrogen Bonding: The amide group of the lactam is crucial, with the N-H group acting as a hydrogen bond donor and the carbonyl C=O group acting as a hydrogen bond acceptor. These interactions are fundamental to the stable anchoring of the ligand within the binding site. nih.gov

Hydrophobic Interactions: Substituents on the piperidine ring play a vital role in defining selectivity and potency. The 3-(3-methylbutyl) group in the title compound provides a significant hydrophobic moiety. This alkyl chain can fit into hydrophobic pockets of a receptor, forming favorable van der Waals contacts and displacing water molecules, which can contribute significantly to binding affinity. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding pose and identifying key interacting amino acid residues. nih.govnih.gov

Table 3: Predicted Ligand-Target Interactions for the this compound Scaffold

| Structural Feature of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine (side-chain carbonyls) |

| Carbonyl C=O | Hydrogen Bond (Acceptor) | Arginine, Lysine, Serine, Threonine (side-chain hydroxyls/amines) |

| 3-Methylbutyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Piperidine Ring Backbone | Hydrophobic / van der Waals | Alanine, Valine, Proline |

This table illustrates potential interactions based on docking studies of similar piperidine-based ligands. nih.govnih.gov

Computational Approaches for Conformational Sampling and Stability

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The piperidin-2-one ring is not planar and can adopt several conformations, typically low-energy chair, twisted-chair, or boat forms. The presence of the sp2-hybridized carbonyl carbon and the bulky 3-methylbutyl substituent introduces specific conformational constraints and preferences.

Computational methods are essential for exploring the conformational landscape and determining the relative stabilities of different conformers. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of different potential conformers and calculate their relative energies. This helps identify the most stable, lowest-energy conformations in the gas phase or in solution by incorporating a solvation model. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of conformational behavior. nih.gov By simulating the movement of atoms over time (from nanoseconds to microseconds), these simulations can explore the transitions between different conformational states. Analysis of the MD trajectory, by calculating parameters like the root mean square deviation (RMSD), can reveal the stability of the initial conformation and the flexibility of the molecule. nih.gov For the this compound, MD would show how the flexible alkyl chain samples different spatial orientations relative to the piperidine ring.

These computational approaches allow researchers to understand which shapes the molecule is likely to adopt, providing crucial information for designing molecules that fit precisely into a specific biological target.

Table 4: Computational Methods for Conformational Analysis

| Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization of conformers. | Relative energies, bond lengths, bond angles, dihedral angles, identification of stable conformers. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time. | Conformational flexibility, stability of binding poses (RMSD), solvent effects, free energy landscapes. researchgate.netnih.gov |

| Conformational Search Algorithms | Systematically or randomly generating possible conformations. | Identification of a wide range of low-energy conformational states for further analysis. |

Biological and Medicinal Chemistry Investigations of 3 3 Methylbutyl Piperidin 2 One and Relevant Analogues

Piperidin-2-one as a Privileged Scaffold in Medicinal Chemistry

The piperidine (B6355638) ring is a recurring motif in a vast number of pharmaceuticals and natural products. nih.gov As one of the most important synthetic fragments for drug design, its derivatives are found in over twenty classes of therapeutic agents, including analgesics, antipsychotics, and anticancer agents. nih.gov The introduction of a carbonyl group at the 2-position to form the piperidin-2-one lactam endows the scaffold with specific conformational and hydrogen-bonding capabilities that are highly valued in medicinal chemistry.

The piperidine scaffold is a foundational element in numerous approved drugs. nih.gov The development of derivatives built upon this core, including piperidinones, has led to significant therapeutic advancements. For instance, fentanyl, a potent synthetic opioid analgesic, is a prominent example of a piperidine derivative that acts by activating μ-opioid receptors. wikipedia.org

More complex structures, such as 3-substituted piperidine-2,6-diones, have been identified as potent and selective inhibitors of enzymes like aromatase, a key target in the treatment of estrogen-dependent cancers. nih.govnih.gov Recent research continues to uncover new applications for piperidinone-based compounds. For example, novel substituted piperidine-2,6-dione derivatives are being investigated for their ability to induce fetal hemoglobin expression, offering a potential treatment for sickle cell disease and β-thalassemia by targeting the Widely Interspaced Zinc Finger Motifs (WIZ) protein. acs.org Furthermore, other piperidinone derivatives have been designed to inhibit β-amyloid aggregation and neuroinflammation, showing promise as multifunctional agents for the treatment of Alzheimer's disease. nih.gov

The lactam functionality is a critical component of the piperidin-2-one scaffold's ability to engage in molecular recognition. A lactam is a cyclic amide, and the amide bond is a quintessential hydrogen-bonding motif in biological systems. The lactam's nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity allows the piperidin-2-one ring to form specific and directional interactions within the binding sites of proteins, such as enzymes and receptors. These hydrogen bonds are crucial for anchoring the ligand to its target, contributing significantly to binding affinity and specificity. The conformation of the six-membered ring also positions substituents in defined three-dimensional space, allowing for precise interactions with corresponding pockets on the protein surface.

Mechanistic Probes of Biological Interactions

The versatility of the piperidin-2-one scaffold allows for its derivatives to interact with a wide range of biological targets, including enzymes, receptors, and protein-protein interfaces. The nature and position of substituents on the piperidinone ring are critical for determining the specific biological activity.

Analogues of 3-(3-Methylbutyl)piperidin-2-one have demonstrated significant activity as enzyme inhibitors. A notable example is the inhibition of aromatase, a cytochrome P450 enzyme responsible for estrogen biosynthesis. A series of 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones has been shown to be potent, competitive inhibitors of this enzyme. nih.gov The length of the alkyl chain at the 3-position significantly influences inhibitory potency, with the 3-octyl analogue showing particularly high activity. nih.gov This highlights the importance of the lipophilic substituent at the C3 position for potent enzyme inhibition.

Similarly, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and shown to be highly potent aromatase inhibitors, far exceeding the activity of the established drug aminoglutethimide. nih.gov

Beyond aromatase, other piperidine derivatives have been developed as inhibitors for different enzyme families. For instance, 3,4-disubstituted pyridine (B92270) derivatives incorporating a piperidine moiety have been discovered as potent and highly selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. acs.org

Interactive Table: Aromatase Inhibition by 3-Substituted Piperidine-2,6-dione Analogues

| Compound | 3-Substituent | Aromatase Inhibition (Ki, µM) nih.gov |

|---|---|---|

| 6 | Methyl | >50 |

| 7 | Ethyl | 1.1 |

| 8 | Propyl | 0.80 |

| 9 | Butyl | 0.35 |

| 10 | Hexyl | 0.20 |

| 11 | Heptyl | 0.14 |

| 12 | Octyl | 0.09 |

| 13 | Decyl | 0.15 |

This table demonstrates the structure-activity relationship where inhibitory activity against aromatase is maximized with an eight-carbon alkyl chain at the 3-position.

The piperidine scaffold is a key pharmacophore for ligands targeting G protein-coupled receptors (GPCRs), including the opioid receptor family. nih.gov Opioid receptors are critical targets for pain management. nih.gov While potent analgesics like fentanyl are piperidine-based agonists, other analogues exhibit antagonist properties. wikipedia.orgnih.gov

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that these compounds act as pure opioid receptor antagonists. nih.gov The antagonist properties are a result of substitution on the piperidine ring itself, rather than solely the nature of the N-substituent. nih.gov These studies underscore that while the 3- and 4-methyl groups are not strictly required for antagonism, their presence can enhance the potency. nih.gov

The broader family of GPCRs is also targeted by piperidine-containing molecules. Structurally similar phenylpiperazine derivatives have been shown to modulate dopamine (B1211576) D1 and D3 receptors, demonstrating how the core scaffold can be adapted to interact with different receptor subtypes. nih.gov The ability of these compounds to act as biased agonists or antagonists can be influenced by heteromerization of the receptors, adding another layer of complexity to their pharmacological profiles. nih.gov

Modulating protein-protein interactions (PPIs) is an exciting frontier in drug discovery, and piperidinone-based molecules have emerged as effective inhibitors. A prominent example is the inhibition of the interaction between MDM2 and the tumor suppressor protein p53. nih.gov The overexpression of MDM2 can inactivate p53, promoting tumor growth. Small-molecule inhibitors based on a piperidinone core have been developed to block this interaction, thereby restoring p53 function. nih.gov Several of these piperidinone-based MDM2-p53 inhibitors, such as AMG 232, have advanced into clinical trials for cancer therapy. nih.gov

In another example related to the immune response, 2-piperidone (B129406) derivatives were found to have anti-inflammatory properties. nih.gov Molecular modeling studies suggest that these compounds can interfere with the homodimerization or heterodimerization of myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor signaling pathway. nih.gov This disruption prevents the downstream activation of pro-inflammatory cytokines, highlighting a different mechanism by which piperidinone scaffolds can exert therapeutic effects. nih.gov

In Vitro Pharmacological Evaluation Methodologies

A variety of in vitro methods are employed to identify and characterize the pharmacological properties of novel compounds like this compound and its analogues.

High-Throughput Screening (HTS) Approaches for Novel Compound Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for biological activity. chemdiv.comtamu.edu This automated process utilizes biochemical or cell-based assays to identify "hits"—compounds that exhibit a desired effect on a biological target. tamu.edu These libraries can contain tens of thousands of small molecules, including diverse sets of compounds, natural products, and FDA-approved drugs. tamu.edu

A novel approach in this area is the 'direct-to-biology' HTS (D2B-HTC), which combines high-throughput chemical synthesis with biological screening. semanticscholar.org This platform allows for the rapid creation of thousands of compounds in microplate formats, which are then directly screened as crude reaction products. semanticscholar.org This method accelerates the identification of initial hits and facilitates the subsequent synthesis and screening of analogues to refine structure-activity relationships (SAR). semanticscholar.org For example, a library of over 1,000 photoreactive fragments (HTC-PhABits) was synthesized and screened against carbonic anhydrase I, leading to the identification of several hits. semanticscholar.org

Target-Specific Binding Assays and Functional Assays

Once a hit is identified, target-specific assays are crucial to confirm direct interaction with the biological target and to quantify binding affinity.

Binding Assays: These assays measure the direct physical interaction between a compound and its target protein.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be adapted to quantify ligand binding. For instance, a dual-target bridging ELISA has been developed to characterize bispecific antibodies, ensuring they can bind to both of their targets simultaneously. nih.gov A similar principle can be applied to small molecules to confirm their binding to a specific target. In-cell ELISA is another variation used to determine the binding affinity of ligands to their targets within a cellular environment. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics and affinity of ligand-target interactions.

Functional Assays: These assays measure the biological effect of the compound's interaction with its target. For example, if the target is an enzyme, a functional assay would measure the inhibition or activation of that enzyme's activity. For dipeptidyl peptidase II (DPP II) inhibitors, functional assays are used to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). acs.org

Cell-Based Assays for Efficacy and Selectivity Profiling

Cell-based assays are indispensable for evaluating a compound's efficacy and selectivity in a more biologically relevant context. ajchem-a.com

These assays can provide information on a compound's ability to modulate cellular processes, its cytotoxicity, and its effects on specific cell types. For example, in the evaluation of 2-piperidone derivatives for Alzheimer's disease, cell-based assays were critical. nih.gov

Anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced microglial BV-2 cells, measuring the suppression of pro-inflammatory cytokines. nih.gov

Neuroprotective effects were evaluated by determining the compounds' ability to prevent the death of SH-SY5Y neuronal cells that were exposed to neurotoxicity mediated by activated microglia. nih.gov

Phenotypic screening is another powerful cell-based approach. In one study, a gene biomarker-based phenotypic screen was used to identify 3,4-disubstituted piperidine derivatives that could modulate macrophage polarization toward the anti-inflammatory M2 phenotype. nih.gov This method led to the discovery of lead compounds for potential multiple sclerosis treatment. nih.gov

Contribution of the 3-(3-Methylbutyl) Moiety to Biological Potency and Selectivity

The substituents on the piperidine ring play a pivotal role in defining the pharmacological profile of the molecule. The size, shape, and chemical nature of these side chains are critical for molecular recognition by the biological target.

Impact of Alkyl Side Chains on Ligand-Target Recognition and Affinity

The alkyl side chain at the 3-position of the piperidin-2-one core, such as the 3-methylbutyl group, is a key determinant of a compound's interaction with its biological target. arkat-usa.org The length, branching, and lipophilicity of this chain can significantly influence binding affinity and selectivity. nih.gov

Studies on various piperidine-containing compounds have consistently shown the importance of the side chain in modulating biological activity.

In a series of dipeptidyl peptidase II (DPP II) inhibitors, substitution at the γ-amino position with arylalkyl groups, such as a 2-chlorobenzyl moiety, resulted in a highly potent inhibitor with an IC50 of 0.23 nM. acs.org This demonstrates that the nature of the side chain is crucial for achieving high potency.

For a novel series of CXCR4 antagonists, replacing a butylamine (B146782) side chain with N-alkyl piperazine (B1678402) side chains was explored. nih.gov Altering the length of the carbon linker and introducing substitutions on the terminal piperazine ring were found to significantly impact CXCR4 activity and metabolic stability. nih.gov

In the development of tuberculostatic agents, the lipophilicity conferred by different cyclic amine substituents on a pyridine ring was directly correlated with antimycobacterial activity. nih.gov Compounds with higher logP values, indicating greater lipophilicity, generally showed stronger activity, which is attributed to better permeability through the specific cell wall of M. tuberculosis. nih.gov

The table below summarizes findings on how different side chains on piperidine-related cores affect biological activity.

| Compound Series | Side Chain Modification | Impact on Biological Activity | Reference |

| Dipeptidyl Peptidase II Inhibitors | γ-Amino substitution with arylalkyl groups | Increased potency and selectivity | acs.org |

| CXCR4 Antagonists | N-propyl piperazine side chain | Improved off-target effects and metabolic stability | nih.gov |

| Tuberculostatic Pyridine Derivatives | Substitution with piperidine vs. morpholine | Higher lipophilicity and stronger antimycobacterial activity with piperidine | nih.gov |

| Dihydro-1,2,4-benzotriazines (Sigma Receptor Ligands) | N-benzyl vs. N-methyl at piperidine | Aromatic moiety at the end of the side chain crucial for high affinity | mdpi.com |

Insufficient Information to Generate Article on this compound

The investigation sought to uncover research pertaining to the biological and medicinal chemistry of this compound and its relevant analogues, with a specific focus on:

Advanced Structure-Activity Relationship (SAR) Studies Focusing on the 3-Alkyl Group

While general information on the synthesis and biological activities of broader classes of piperidine and piperidin-2-one derivatives is available, the search did not yield any dedicated studies or detailed structure-activity relationship (SAR) analyses for this compound itself or for a closely related series of 3-alkyl-2-piperidones that would allow for a scientifically rigorous discussion of the influence of the 3-(3-methylbutyl) substituent.

The performed searches resulted in:

General synthetic methodologies for 3-substituted piperidin-2-ones, without specific biological data for the target compound.

SAR studies on significantly more complex piperidine derivatives with different substitution patterns and diverse biological targets, making direct analogies to this compound speculative.

Mention of 3-alkyl-2-piperidones as synthetic intermediates for more complex molecules, without elaboration on their intrinsic biological properties.

Broad review articles on piperidine derivatives that lack the specific detail required to address the user's structured request.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, an article that fulfills the detailed requirements of the prompt cannot be constructed from the currently available public information. Writing such an article would necessitate significant extrapolation from unrelated compounds, which would not meet the standard of a professional and authoritative scientific piece based on detailed research findings.

Future Directions and Emerging Research Avenues for 3 3 Methylbutyl Piperidin 2 One

Development of Innovative Synthetic Routes for Complex Piperidin-2-one Architectures

The synthesis of the piperidine (B6355638) ring is a cornerstone of medicinal chemistry, and innovation in this area is critical for accessing novel and complex molecular architectures. mdpi.comlongdom.org Traditional methods are giving way to more efficient and sophisticated strategies that offer greater control over stereochemistry and substitution patterns, which is essential for creating functionally diverse derivatives of 3-(3-methylbutyl)piperidin-2-one.

Recent advancements focus on shortening the number of synthesis steps and improving efficiency. nih.gov Key strategies include:

Cascade Reactions: These reactions, where multiple chemical transformations occur in a single step, offer a powerful method for rapidly building complex molecular frameworks from simple starting materials. mdpi.com For instance, a cascade reaction can be used to form a bicyclic lactam, introducing regioselectivity in one efficient step. mdpi.com

Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method to produce piperidines. nih.gov Modern approaches utilize a range of transition metal catalysts, including palladium, rhodium, ruthenium, and cobalt, to achieve high stereoselectivity under milder conditions. nih.gov For example, combining Suzuki–Miyaura coupling with hydrogenation in a one-pot process allows for the synthesis of functionalized piperidines with greater efficiency. nih.gov

Biocatalytic C-H Oxidation and Cross-Coupling: A novel two-stage process has been developed that uses enzymes for selective carbon-hydrogen (C-H) oxidation, followed by nickel-electrocatalyzed radical cross-coupling. news-medical.net This modular approach simplifies the construction of complex 3D piperidine structures and avoids the need for expensive precious metal catalysts like palladium. news-medical.net

Ring-Closing Metathesis: This technique has been explored for the construction of macrocyclic structures containing the piperidin-2-one ring, demonstrating its utility in creating large, complex ring systems. mdpi.com

These innovative synthetic methods provide the tools necessary to generate a wide array of structurally complex piperidin-2-one derivatives, enabling a more thorough exploration of their structure-activity relationships.

Key Innovative Synthetic Strategies for Piperidine Architectures

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Cascade Reactions | Multiple bond-forming reactions occur in a single sequence without isolating intermediates. | High efficiency, reduced waste, rapid construction of molecular complexity. | mdpi.com |

| Catalytic Hydrogenation | Reduction of pyridine rings using transition metal catalysts to form piperidines. | High stereoselectivity, access to diverse substitution patterns. | nih.gov |

| Biocatalytic C-H Oxidation | Enzymes selectively functionalize specific C-H bonds on the piperidine ring. | High selectivity, environmentally friendly, modular approach when combined with cross-coupling. | news-medical.net |

| Ring-Closing Metathesis | Formation of large rings by joining two ends of a linear molecule. | Effective for creating macrocyclic structures containing the piperidin-2-one moiety. | mdpi.com |

Exploration of Unconventional Biological Targets for Piperidin-2-one Derivatives

While piperidine derivatives have been investigated for established therapeutic targets, future research is turning towards more unconventional biological pathways and proteins. This exploration opens up new possibilities for treating diseases with novel mechanisms of action. The structural flexibility of the piperidin-2-one core allows for its adaptation to a variety of binding sites. longdom.org

Emerging areas of interest include:

Protein-Protein Interaction (PPI) Inhibitors: Many diseases are driven by abnormal interactions between proteins. Small molecules based on the piperidine scaffold are being designed to disrupt these interactions. For example, derivatives have been developed to inhibit the HDM2-p53 interaction, which is a key target in cancer therapy, thereby preventing the degradation of the p53 tumor suppressor protein. researchgate.net

Kinase Inhibition: Piperidinone derivatives have shown potential as inhibitors of specific kinases involved in cancer progression. One such target is the IκB kinase (IKKβ), which plays a role in the chronic inflammation associated with many carcinomas. encyclopedia.pub

Muscarinic Receptor Ligands: Certain piperidine derivatives have been identified as ligands for the M3 muscarinic acetylcholine (B1216132) receptor (M3R). encyclopedia.pub The activation of this receptor is linked to cell proliferation and resistance to apoptosis in some cancers, making it a novel target for therapeutic intervention. encyclopedia.pub

Neuropathic Pain and Beyond: Researchers are creating hybrid molecules that combine a piperidine structure with antagonists for other receptors, such as the transient receptor potential cation channel subfamily V member 1 (TrpV1), which is involved in pain generation. nih.gov Additionally, piperidine derivatives are being investigated as dual agonists for both μ-opioid and σ1 receptors, aiming for more effective pain management. nih.gov

This shift towards unconventional targets highlights the versatility of the piperidin-2-one scaffold and its potential to yield next-generation therapeutics for a wide range of diseases, including various forms of cancer and neuropathic pain. encyclopedia.pubnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies are poised to significantly accelerate the development of novel piperidin-2-one derivatives. nih.govresearchgate.net By analyzing vast datasets, AI can identify patterns and make predictions that are beyond the scope of traditional research methods. mdpi.com

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties from the ground up. crimsonpublishers.com These tools can be trained on the structural features of known active piperidin-2-one compounds to generate novel derivatives with optimized therapeutic potential. nih.govcrimsonpublishers.com

Virtual Screening and Binding Affinity Prediction: AI algorithms can screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a specific biological target. mdpi.com Convolutional Neural Networks (CNNs), for instance, can analyze the 3D structures of proteins to predict protein-ligand binding affinities with high accuracy. crimsonpublishers.com

Prediction of Physicochemical and ADMET Properties: Machine learning models can be trained to predict crucial drug properties such as solubility, bioavailability, and toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com This allows researchers to prioritize compounds with a higher probability of success in clinical trials, saving significant time and resources. nih.gov

Target Identification: AI can analyze complex biological data to identify and validate new potential drug targets for piperidin-2-one derivatives to interact with. mdpi.com

AI and Machine Learning Applications in Piperidin-2-one Design

| AI/ML Application | Description | Impact on Drug Discovery | Reference |

|---|---|---|---|

| De Novo Design | Generative models create novel molecular structures with desired properties. | Accelerates the generation of new lead compounds without a starting template. | nih.govcrimsonpublishers.com |

| Virtual Screening | Algorithms predict the binding of virtual compounds to a biological target. | Rapidly identifies promising drug candidates from large libraries for further testing. | mdpi.com |

| ADMET Prediction | Models predict the pharmacokinetic and toxicity profiles of new compounds. | Reduces late-stage failures by prioritizing candidates with favorable drug-like properties. | mdpi.com |

| Target Identification | AI analyzes biological data to find and validate new protein targets. | Uncovers novel therapeutic opportunities and mechanisms of action. | mdpi.com |

Potential Roles in Materials Science and Catalysis Beyond Biological Applications

The utility of the piperidin-2-one structure is not limited to pharmacology. Emerging research is uncovering its potential in materials science and as a component of novel catalytic systems.

In materials science , the simplest piperidin-2-one, known as δ-valerolactam, serves as the monomer for the production of nylon 5. wikipedia.org The polymerization of this lactam yields a polyamide with specific properties that can be utilized in various material applications. The introduction of side chains, such as the 3-(3-methylbutyl) group, onto the piperidin-2-one ring could lead to the creation of novel polymers with tailored thermal, mechanical, or chemical properties. This opens up a new frontier for designing specialty plastics and fibers based on functionalized piperidin-2-one building blocks.

In the field of catalysis , piperidine itself is used as a catalyst in various organic reactions. More specifically, a dual system of piperidine and iodine has been shown to be an efficient, metal-free catalyst for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov This demonstrates the potential for piperidine derivatives to act as or be part of a catalytic system, promoting complex chemical transformations cleanly and efficiently. nih.gov Future research could explore how the specific structure of this compound or its derivatives could be harnessed to catalyze new types of reactions or to influence the stereochemical outcome of chemical processes, moving beyond biological applications into the broader field of synthetic chemistry. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-Methylbutyl)piperidin-2-one?

- Methodological Answer : The compound is typically synthesized via alkylation of the piperidin-2-one core. For example, the 3-methylbutyl group can be introduced using 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C. Alternatively, copper(I)-catalyzed coupling reactions (e.g., Sonogashira or Ullmann-type) may be adapted from similar piperidin-2-one derivatives, such as 3-(prop-2-yn-1-yl)piperidin-2-one, where copper iodide and dicyclohexylcarbodiimide (DCC) facilitate bond formation in refluxing toluene . Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. The methylbutyl chain’s protons appear as multiplet signals (δ 1.2–1.6 ppm for CH₂ groups, δ 0.8–1.0 ppm for terminal CH₃), while the piperidin-2-one lactam carbonyl resonates at ~170–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI or EI) confirms molecular weight (C₁₀H₁₇NO: calc. 167.1310). Fragmentation patterns help identify the lactam ring and alkyl chain.

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phases .

Q. How can researchers optimize the purification of this compound from reaction mixtures?

- Methodological Answer : Due to its moderate polarity, flash chromatography (silica gel, ethyl acetate/hexane 3:7) is effective. For challenging separations, preparative HPLC with a C18 column (gradient: 10% → 90% acetonitrile in water over 20 minutes) resolves impurities. Recrystallization from ethanol/water (1:1) may yield high-purity crystals, as demonstrated for structurally related 3-(benzylamino)piperidin-2-one derivatives .

Advanced Research Questions

Q. What strategies address contradictory reactivity data in functionalizing the piperidin-2-one core of this compound?

- Methodological Answer : Contradictions often arise from steric hindrance of the 3-methylbutyl group or lactam ring strain. To resolve this:

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density (e.g., NBO charges) and transition-state barriers.

- Protecting Group Strategies : Temporarily protect the lactam nitrogen with Boc or Fmoc to direct electrophilic attacks to the α-carbon .

- Catalytic Screening : Test Pd/Cu catalysts for cross-couplings, as seen in PROTAC derivatization of 1-(3-nitrophenyl)piperidin-2-one .

Q. How can mechanistic studies elucidate the role of the 3-methylbutyl group in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length or branching) and assay against target proteins (e.g., kinase inhibition). Compare IC₅₀ values to identify steric/electronic effects.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GROMACS) to visualize how the methylbutyl group interacts with hydrophobic pockets, as applied in piperlongumine derivative studies .

- Isotopic Labeling : Incorporate ¹³C into the methylbutyl chain to track metabolic stability via LC-MS/MS .

Q. What experimental designs mitigate challenges in studying the environmental fate of this compound?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on indoor surfaces (e.g., silica or PVC), mimicking real-world degradation. Analyze data with Langmuir isotherm models .

- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ or ozone, monitoring degradation intermediates via GC-MS. Compare with computational predictions (EPI Suite) .

- Microbial Degradation Assays : Screen soil microbes (e.g., Pseudomonas spp.) in minimal media spiked with the compound. Track degradation via CO₂ evolution and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.